2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Overview
Description
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring structure is a key pharmacophore in drug discovery, contributing to the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetic acid under specific conditions. One common method includes the use of ethyl alcohol as a solvent and a catalytic amount of iodine to facilitate the reaction . Another approach involves the coupling reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with sulfonyl chlorides in the presence of 4-dimethylaminopyridine and trimethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Amino-4-methylthiazole: Another derivative with enhanced antimicrobial properties.
2-Amino-5-bromothiazole: Known for its potential as an anticancer agent.
Uniqueness
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid stands out due to its unique methoxyiminoacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H7N3O3S |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11) |
InChI Key |
NLARCUDOUOQRPB-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.